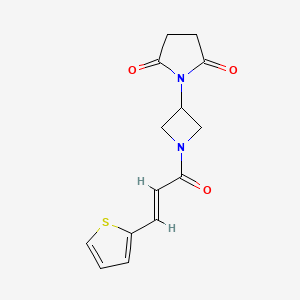

(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-12(4-3-11-2-1-7-20-11)15-8-10(9-15)16-13(18)5-6-14(16)19/h1-4,7,10H,5-6,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFQLLTYXZWREJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound has the following chemical properties:

- Molecular Formula : C14H14N2O3S

- Molecular Weight : 290.34 g/mol

- CAS Number : 1904636-47-0

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiophene moiety is known to enhance biological activity by participating in various biochemical interactions, potentially leading to apoptosis in cancer cells.

Anticancer Activity

A study focusing on related compounds demonstrated that derivatives with thiophene groups significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting that this compound may similarly affect cancer cell viability through apoptotic pathways .

Cytotoxicity Studies

Table 1 summarizes cytotoxicity data for related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis |

| 5d (related compound) | HeLa | 0.37 | Induces apoptosis, blocks cell cycle |

| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |

Note : TBD indicates that specific IC50 values for the target compound require further investigation.

Study on Apoptotic Induction

In a recent study examining the apoptotic effects of thiophene-containing compounds on HeLa cells, flow cytometry analysis revealed significant apoptotic cell death induced by these compounds. The study highlighted that the presence of the thiophene ring was critical for enhancing the apoptotic response .

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance, substituents on the thiophene ring can influence binding affinity and biological activity .

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the field of cancer research. The thiophene moiety is known to enhance the compound's biological activity by participating in various biochemical interactions that may lead to apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to (E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione demonstrate significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the sub-G1 phase in affected cells.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the effectiveness of this compound and related analogs. The following table summarizes some findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis |

| 5d (related compound) | HeLa | 0.37 | Induces apoptosis, blocks cell cycle |

| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |

Note : TBD indicates that specific IC50 values for the target compound require further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance:

- Substituents on the thiophene ring can influence binding affinity and biological activity.

This relationship highlights the importance of chemical structure in determining the efficacy of anticancer agents.

Case Studies

Several studies have focused on the anticancer potential of thiophene-containing compounds:

- Study on Apoptotic Induction : Flow cytometry analysis revealed significant apoptotic cell death induced by thiophene-containing compounds on HeLa cells. The presence of the thiophene ring was critical for enhancing the apoptotic response.

- Cytotoxicity Assessment : A comparative analysis of various thiophene derivatives showed that those with specific structural modifications exhibited enhanced cytotoxicity against cancer cell lines, emphasizing the role of structural optimization in drug design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and hydroxyethyl side chain enable nucleophilic substitution. For example:

-

Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

-

Acylation : The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) to yield esters.

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-methylpiperazine derivative | 78% | |

| Acylation | AcCl, pyridine | Acetylated hydroxyethyl group | 65% |

Oxidation-Reduction Reactions

The benzofuran core and methoxybenzylidene group participate in redox processes:

-

Oxidation : The hydroxyl group at C6 oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄) .

-

Reduction : The exocyclic double bond (C2-benzylidene) undergoes hydrogenation with Pd/C to produce a saturated analog .

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 3-keto derivative | >90% | |

| Hydrogenation | H₂, Pd/C, EtOH | Dihydrobenzofuran | 85% |

Acid-Base Reactions

The phenolic hydroxyl group (C6) and piperazine nitrogen demonstrate pH-dependent behavior:

-

Deprotonation : At pH >10, the hydroxyl group loses a proton, forming a phenoxide ion .

-

Protonation : The piperazine nitrogen becomes protonated in acidic media (pH <4), enhancing water solubility.

Table 3: pKa Values

| Functional Group | pKa | Method | Source |

|---|---|---|---|

| Phenolic -OH | 9.2 | Potentiometry | |

| Piperazine N | 6.8 | UV-Vis |

Cycloaddition and Rearrangement

The conjugated double bond in the benzylidene group participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) . Thermal studies indicate potential Claisen rearrangements under reflux .

Q & A

Q. What are the key structural features of (E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione that influence its biological activity?

The compound’s activity is attributed to three core structural elements:

- Pyrrolidine-2,5-dione ring : Known to enhance electrophilic reactivity, enabling interactions with nucleophilic residues in enzymes like acetylcholinesterase (AChE) .

- Azetidine ring : A strained four-membered nitrogen heterocycle that improves metabolic stability and bioavailability compared to larger rings (e.g., piperidine) .

- Thiophene-acryloyl group : The conjugated (E)-acryloyl system and thiophene moiety contribute to π-π stacking and hydrophobic interactions with biological targets .

Methodological Insight: Use X-ray crystallography (e.g., CSD database analysis) and molecular docking to map interactions between these groups and target proteins .

Q. What synthetic strategies are effective for constructing the pyrrolidine-2,5-dione and azetidine rings in this compound?

- Pyrrolidine-2,5-dione synthesis : Typically involves cyclization of maleic anhydride derivatives or oxidative ring-closing of diamine precursors .

- Azetidine formation : Staudinger ketene-imine cycloaddition or ring-opening of β-lactams followed by reductive amination .

- Coupling strategies : The thiophene-acryloyl group is introduced via Heck coupling or nucleophilic acyl substitution under anhydrous conditions .

Key Consideration: Monitor steric hindrance during azetidine functionalization using steric maps or DFT calculations .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : 1H/13C NMR identifies proton environments (e.g., azetidine CH2 at δ 3.5–4.0 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (ACN/H2O gradient) coupled with ESI-MS confirms purity (>98%) and molecular ion peaks .

- X-ray crystallography : Resolves stereochemistry of the (E)-acryloyl group and azetidine ring conformation .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered intermediates in the azetidine-pyrrolidine-dione scaffold?

- Catalytic optimization : Use Fe2O3@SiO2/In2O3 nanoparticles to enhance reaction rates in ketene-imine cycloadditions, reducing side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for azetidine amines) to prevent undesired cross-reactions .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

- Structural analogs : Compare substituent effects (e.g., thiophene vs. furan in acryloyl groups) using SAR studies .

- Assay standardization : Validate enzyme inhibition assays (e.g., AChE Ellman’s method) with positive controls (e.g., donepezil) and consistent substrate concentrations .

- Cellular models : Use isogenic cell lines to isolate target-specific effects from off-target interactions .

Q. What computational approaches predict the compound’s binding affinity for neurological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with AChE’s catalytic triad (Ser200, His440, Glu327) .

- MD simulations : GROMACS simulations (50 ns) assess stability of the azetidine ring in the enzyme’s active site .

- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors to prioritize derivatives for synthesis .

Q. How to design a high-throughput screening assay for evaluating anticancer activity?

- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination over 72 hours .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Selectivity index : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) to identify target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.